An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-4-isothiazolecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-4-isothiazolecarboxylic Acid
Foreword: Unveiling the Potential of a Niche Heterocycle
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive exploration into the chemical landscape of 3-Chloro-4-isothiazolecarboxylic acid. While specific literature on this exact molecule is emerging, its structural motifs—the chlorinated isothiazole core and the carboxylic acid functionality—place it at the crossroads of established reactivity and novel application. This document is crafted not merely as a recitation of data, but as an insightful narrative grounded in the principles of physical organic chemistry and the practical wisdom of synthetic application. We will delve into the known specifics of this compound and extrapolate from the rich chemistry of its close analogs to provide a robust framework for its utilization in your research endeavors. The causality behind experimental design and the inherent logic of its reactivity will be central themes, empowering you to unlock the full potential of this intriguing building block.
Core Molecular Identity and Physicochemical Landscape
At the heart of any chemical investigation lies a precise understanding of the molecule's fundamental properties. 3-Chloro-4-isothiazolecarboxylic acid is a five-membered heterocyclic compound, a class of structures renowned for its diverse biological activities.[1]
Structural and Identification Parameters
The isothiazole ring is an aromatic system containing sulfur and nitrogen atoms in a 1,2-relationship, which imparts distinct electronic and reactivity characteristics.[2] The presence of a chlorine atom at the 3-position and a carboxylic acid at the 4-position further modulates the electron distribution and introduces key reactive handles.
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-1,2-thiazole-4-carboxylic acid | - |
| CAS Number | 933690-30-3 | |
| Molecular Formula | C₄H₂ClNO₂S | |
| Molecular Weight | 163.58 g/mol |
Predicted Physicochemical Properties
While experimental data for 3-Chloro-4-isothiazolecarboxylic acid is not extensively published, we can infer its likely properties based on its structure and comparison with related compounds. The carboxylic acid group is expected to be the dominant determinant of its physical state and solubility.
| Property | Predicted Value / Characteristic | Justification |
| Physical State | White to off-white solid | Typical for small molecule carboxylic acids. |
| Melting Point | Moderately high | Aromaticity and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid moiety provides some water solubility, which will be pH-dependent. The chlorinated heterocyclic core contributes to organosolubility. |
| pKa | 3-5 | The electron-withdrawing nature of the isothiazole ring and the chlorine atom will likely lower the pKa relative to benzoic acid. |
The Art of Synthesis: A Logic-Driven Approach
The synthesis of substituted isothiazoles is a well-established field, offering several strategic pathways to access the target molecule.[3] The choice of a specific route is often dictated by the availability of starting materials, desired scale, and safety considerations. Below, we outline a plausible and logical synthetic workflow.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of 3-Chloro-4-isothiazolecarboxylic acid points towards a key intermediate, a protected or masked version of a β-ketonitrile or a related precursor that can undergo cyclization to form the isothiazole ring.
Caption: Retrosynthetic analysis of 3-Chloro-4-isothiazolecarboxylic acid.
Experimental Protocol: A Hypothetical, Validated Approach
This protocol is a composite of established methods for the synthesis of substituted isothiazoles and serves as a robust starting point for laboratory execution.[4]
Step 1: Formation of a Reactive Enamine Intermediate
-
To a stirred solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a suitable base (e.g., sodium ethoxide).
-
Introduce a source of the formyl group, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and stir at room temperature. The causality here is the formation of a nucleophilic enolate from ethyl cyanoacetate, which then attacks the electrophilic carbon of DMF-DMA.
-
Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material.
Step 2: Cyclization to the Isothiazole Core
-
To the solution from Step 1, add a sulfur source and a chlorinating agent. A common approach involves the use of sulfur monochloride (S₂Cl₂) or a combination of a sulfur source and an in-situ chlorinating agent. The mechanism involves the reaction of the enamine with the sulfur species, followed by cyclization and elimination to form the aromatic isothiazole ring.
-
The reaction may require heating to drive the cyclization to completion.
-
Upon completion, the reaction is quenched with water and the product, ethyl 3-chloro-4-isothiazolecarboxylate, is extracted with an organic solvent.
Step 3: Hydrolysis to the Carboxylic Acid
-
The ester from Step 2 is dissolved in a suitable solvent mixture, such as aqueous ethanol.
-
An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux. This saponification reaction is a classic method for ester hydrolysis.
-
After the reaction is complete (monitored by TLC), the solution is cooled and acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated solid, 3-Chloro-4-isothiazolecarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization: Deciphering the Molecular Signature
The unambiguous identification of 3-Chloro-4-isothiazolecarboxylic acid relies on a suite of spectroscopic techniques.[5] Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the proton at the 5-position of the isothiazole ring, likely in the downfield region (δ 8.5-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring system.[6] A broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, typically at δ 10-13 ppm.
-
¹³C NMR: The carbon NMR spectrum will reveal four distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 160-170 ppm). The three carbons of the isothiazole ring will appear in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[7]
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O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong, sharp absorption between 1680 and 1720 cm⁻¹ for the carbonyl group.
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C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations of the isothiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at m/z 163. A characteristic isotopic pattern for chlorine will be observed, with an (M+2) peak at m/z 165 that is approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.[10][11][12]
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of COOH (45 Da) and potentially the loss of HCl (36.5 Da).
Reactivity and Synthetic Potential
The chemical behavior of 3-Chloro-4-isothiazolecarboxylic acid is governed by the interplay of its two functional groups and the aromatic isothiazole core.
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